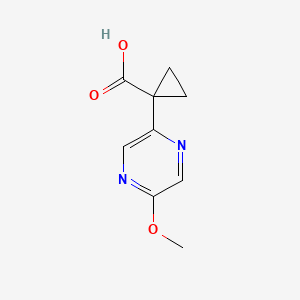
1-(5-Methoxypyrazin-2-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methoxypyrazin-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with a unique structure that includes a methoxypyrazine ring attached to a cyclopropane carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-(5-Methoxypyrazin-2-yl)cyclopropane-1-carboxylic acid typically involves several steps:
Synthetic Routes: The preparation often starts with the formation of the methoxypyrazine ring, followed by the introduction of the cyclopropane carboxylic acid group. Common synthetic routes include cyclization reactions and the use of organometallic reagents.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1-(5-Methoxypyrazin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methoxypyrazine ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Reagents like palladium catalysts and conditions such as refluxing in organic solvents are commonly used.
Major Products: The major products formed depend on the type of reaction, with oxidized, reduced, or substituted derivatives being the primary outcomes.
Wissenschaftliche Forschungsanwendungen
1-(5-Methoxypyrazin-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Methoxypyrazin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
1-(5-Methoxypyrazin-2-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(5-methyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid and 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid share structural similarities.
Uniqueness: The presence of the methoxypyrazine ring and the specific arrangement of functional groups make it unique, offering distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10N2O3 |
|---|---|
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-14-7-5-10-6(4-11-7)9(2-3-9)8(12)13/h4-5H,2-3H2,1H3,(H,12,13) |
InChI-Schlüssel |
QKKWGBREUMPXRZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(N=C1)C2(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate](/img/structure/B13476218.png)

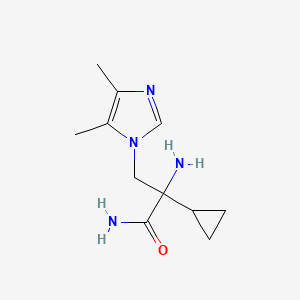
![9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B13476240.png)
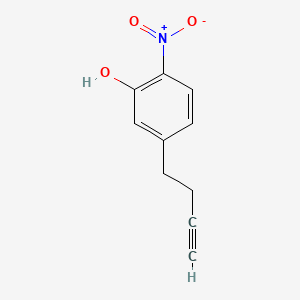

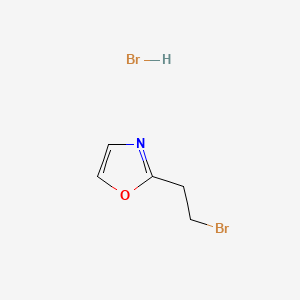

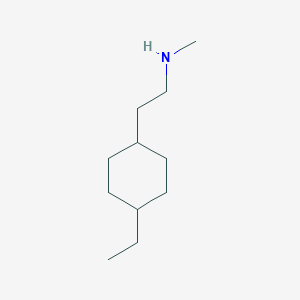
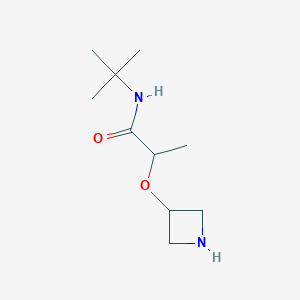
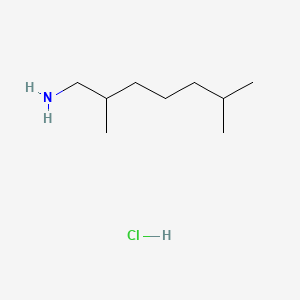

![5-[(4-Fluorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13476291.png)

